molecular formula C7H4BrFN2 B1383132 2-Amino-4-bromo-5-fluorobenzonitrile CAS No. 1935427-48-7

2-Amino-4-bromo-5-fluorobenzonitrile

Cat. No.: B1383132
CAS No.: 1935427-48-7
M. Wt: 215.02 g/mol
InChI Key: AMRIILMGUNADTD-UHFFFAOYSA-N
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Description

Product Overview 2-Amino-4-bromo-5-fluorobenzonitrile is a high-purity organic compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.03 g/mol . It is identified under CAS Number 1935427-48-7 and is a versatile building block in chemical synthesis for research applications . Chemical Structure and Properties This compound features a benzene ring core substituted with an amino group (-NH2), a bromo atom (-Br), a fluoro atom (-F), and a nitrile group (-C#N) at specific positions. This unique arrangement of functional groups, represented by the canonical SMILES string N#CC1=CC(F)=C(Br)C=C1N, makes it a valuable intermediate for constructing more complex molecules . The compound has a logP of approximately 1.91, indicating its hydrophobicity, and features two hydrogen bond acceptors and one hydrogen bond donor . Research Applications this compound serves as a key precursor in various research fields, including medicinal chemistry and materials science. Its molecular structure allows for further functionalization, making it useful for creating libraries of compounds for drug discovery and development. Researchers can utilize the reactivity of the amino, bromo, and nitrile groups to synthesize more complex heterocyclic systems or functionalized aromatic structures. Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) before use. The compound has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Recommended personal protective equipment includes gloves, eye and face protection, and a dust mask. To maintain stability, store in a dark place under an inert atmosphere at room temperature . Availability and Sourcing This chemical is available from multiple global suppliers in various quantities, typically with a purity of 95% or higher . It is often shipped via cold-chain transportation to ensure product integrity .

Properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRIILMGUNADTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of benzonitrile derivatives. For example, 2,5-difluorobenzonitrile can be used as a starting material, which undergoes bromination to introduce the bromo group at the 4-position. The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

    Reduction and Oxidation: The amino group can be involved in reduction and oxidation reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers of 2-Amino-4-bromo-5-fluorobenzonitrile

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering physicochemical properties:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Purity (%) Key Differences
2-Amino-3-bromo-4-fluorobenzonitrile 1093951-76-8 2-NH₂, 3-Br, 4-F 230.03 98 Bromine and fluorine are adjacent, increasing steric hindrance and electronic withdrawal
2-Amino-4-bromo-6-fluorobenzonitrile 1279865-14-3 2-NH₂, 4-Br, 6-F 230.03 98 Fluorine at position 6 reduces conjugation with nitrile, altering reactivity
2-Amino-5-bromo-4-fluorobenzonitrile 1334331-01-9 2-NH₂, 5-Br, 4-F 230.03 95 Bromine and fluorine switch positions, modifying directing effects in electrophilic substitution

Key Findings :

  • 2-Amino-4-bromo-6-fluorobenzonitrile exhibits reduced resonance stabilization due to the fluorine’s distal position relative to the nitrile group.

Halogen-Substituted Analogues

Replacing bromine with other halogens alters electronic and steric properties:

Compound Name CAS Number Halogen Replacement Molecular Weight (g/mol) Key Differences
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 Cl instead of Br 170.57 Lower molecular weight; chlorine’s smaller size reduces steric hindrance but decreases leaving-group ability
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 Cl instead of Br, OCH₃ instead of F 198.61 Methoxy group introduces electron-donating effects, opposing fluorine’s electron withdrawal

Key Findings :

  • Methoxy groups (2-Amino-4-chloro-5-methoxybenzonitrile) disrupt the electron-withdrawing profile, making the compound less reactive toward nucleophilic aromatic substitution.

Functional Group Variants

Replacing the nitrile group or modifying substituents impacts applications:

Compound Name CAS Number Functional Group Change Key Differences
2-Amino-4-bromo-5-fluorobenzoic acid 1374208-42-0 -COOH instead of -CN Increased acidity (pKa ~4.5) due to carboxylic acid; used in carboxylation reactions
2-Cyano-5-fluorobenzyl bromide 421552-12-7 -CH₂Br instead of -Br Bromomethyl group enhances alkylation potential

Key Findings :

  • Benzoic acid derivatives (2-Amino-4-bromo-5-fluorobenzoic acid) are more hydrophilic, favoring use in aqueous-phase reactions.
  • 2-Cyano-5-fluorobenzyl bromide’s bromomethyl group facilitates cross-coupling reactions, unlike the parent compound’s aryl bromide.

Spectroscopic Differentiation

Infrared (IR) and Raman spectroscopy distinguish these compounds:

  • Amino Group: N-H stretches appear at 3300–3500 cm⁻¹ (IR) .
  • Nitrile Group : C≡N stretch at ~2230 cm⁻¹ (IR) .
  • Halogens : C-Br (550–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) vibrations vary with substitution patterns .

Biological Activity

2-Amino-4-bromo-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features, including an amino group and halogen substituents, allow it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Interactions : The compound can inhibit or activate enzymes by forming non-covalent interactions through its amino group and halogens, which can influence metabolic pathways and cellular functions.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .

Antimicrobial Properties

Several studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In particular, it has been evaluated for its effects on colorectal cancer cell lines, where it demonstrated significant cytotoxicity.

Cell Line IC50 (µM)
LS174T (Colorectal carcinoma)23 ± 11
HCT116 (Colorectal carcinoma)19 ± 8

Case Studies

  • Colorectal Cancer Inhibition :
    A study investigated the effects of this compound on colorectal cancer cell lines using a luciferase reporter assay to measure WNT pathway activity. The compound exhibited potent inhibition with an IC50 value of approximately 23 µM in LS174T cells, suggesting its role in targeting WNT signaling pathways critical for tumor growth .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of the compound against MRSA and other pathogens. The results indicated that the compound could inhibit bacterial growth effectively, supporting its potential use in developing new antibacterial therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-4-bromo-5-fluorobenzonitrile, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and functional group introduction. For example:

Amination : Start with a bromo-fluoro-benzene derivative, introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .

Cyanide Introduction : Convert a halogen (e.g., Br) to a nitrile group using CuCN or NaCN under reflux conditions .
Critical parameters include:

  • Temperature control (e.g., maintaining 0–6°C for intermediates prone to decomposition) .
  • Protecting the amino group during bromination/fluorination to avoid side reactions .
  • Solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR: Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.1–5.0 ppm (NH₂, broad singlet).
  • IR Spectroscopy :
  • Stretching vibrations: C≡N (~2220–2240 cm⁻¹), NH₂ (~3350–3450 cm⁻¹), and C-Br (~550–650 cm⁻¹) .
  • Mass Spectrometry :
  • Molecular ion peak [M⁺] at m/z 215 (C₇H₄BrFN₂) with isotopic patterns for Br .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselective introduction of bromo and fluoro substituents during synthesis?

  • Methodological Answer :
  • Halogen Exchange : Replace a nitro or methoxy group with fluorine using KF or CsF in polar aprotic solvents .
  • Controlled Electrophilic Substitution : Employ Br₂/FeBr₃ for bromination and Selectfluor® for fluorination under inert atmospheres to minimize side reactions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, spectral data) across studies?

  • Methodological Answer :
  • Cross-Validation : Compare data with authoritative databases (e.g., NIST for IR spectra , PubChem for NMR shifts ).
  • Reproducibility Protocols :

Recrystallize the compound using solvents like ethanol/water to ensure purity before measuring melting points .

Use differential scanning calorimetry (DSC) to confirm thermal behavior .

  • Controlled Replication : Synthesize the compound using published methods and compare results (e.g., CAS RN 105942-08-3 reports mp 69–72°C for 4-bromo-2-fluorobenzonitrile; deviations may indicate impurities) .

Q. What role do the bromo, fluoro, and nitrile substituents play in modulating biological activity in medicinal chemistry applications?

  • Methodological Answer :
  • Fluoro : Improves metabolic stability and bioavailability via C-F bond strength .
  • Experimental Validation :
  • Conduct SAR studies by synthesizing analogs with substituent variations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-bromo-5-fluorobenzonitrile

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